molecular formula C26H21Br2N3O4 B13381706 N-(1-{[2-(3,5-dibromo-2-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide

N-(1-{[2-(3,5-dibromo-2-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide

Cat. No.: B13381706
M. Wt: 599.3 g/mol
InChI Key: LURLSKZJNIOUIO-RXWCAMCOSA-N
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Description

N-(1-{[2-(3,5-dibromo-2-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as bromine, hydroxyl, methoxy, and benzylidene

Properties

Molecular Formula

C26H21Br2N3O4

Molecular Weight

599.3 g/mol

IUPAC Name

N-[(2Z,4E)-1-[(2E)-2-[(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide

InChI

InChI=1S/C26H21Br2N3O4/c1-35-24-20(27)15-19(23(32)22(24)28)16-29-31-26(34)21(14-8-11-17-9-4-2-5-10-17)30-25(33)18-12-6-3-7-13-18/h2-16,32H,1H3,(H,30,33)(H,31,34)/b11-8+,21-14-,29-16+

InChI Key

LURLSKZJNIOUIO-RXWCAMCOSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1Br)O)/C=N/NC(=O)/C(=C/C=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3)Br

Canonical SMILES

COC1=C(C=C(C(=C1Br)O)C=NNC(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[2-(3,5-dibromo-2-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the hydrazone: This involves the reaction of 3,5-dibromo-2-hydroxy-4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone.

    Coupling with benzoyl chloride: The hydrazone is then reacted with benzoyl chloride to form the benzamide derivative.

    Formation of the butadienyl group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-{[2-(3,5-dibromo-2-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitro groups would yield amines.

Scientific Research Applications

N-(1-{[2-(3,5-dibromo-2-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-{[2-(3,5-dibromo-2-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N′-3,5-Dibromo-2-hydroxybenzylidene)-2-hydroxy-3-methylbenzohydrazide: This compound shares a similar hydrazone structure but differs in the substituents on the benzene ring.

    N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: This compound has a similar benzamide structure but includes different functional groups.

Uniqueness

N-(1-{[2-(3,5-dibromo-2-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

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